molecular formula C21H20FN5O2 B2697682 8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-86-4

8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2697682
CAS No.: 505080-86-4
M. Wt: 393.422
InChI Key: ZBEFKZRTNLUWKE-UHFFFAOYSA-N
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Description

“8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique substitution pattern, which includes benzyl, methyl, and fluorobenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a purine derivative.

    Benzylation: Introduction of the benzyl group at the 8-position using benzyl chloride and a base such as sodium hydride.

    Methylation: Methylation of the amino group using methyl iodide.

    Fluorobenzylation: Introduction of the 4-fluorobenzyl group at the 7-position using 4-fluorobenzyl bromide.

    Final Steps: Purification and crystallization to obtain the final compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions could target the benzyl groups.

    Substitution: Nucleophilic substitution reactions might occur at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study purine metabolism or as a potential inhibitor of enzymes involved in nucleotide synthesis.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents, particularly in the treatment of diseases related to purine metabolism.

Industry

In industry, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate.

    Adenine: A fundamental component of DNA and RNA.

Uniqueness

What sets “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” apart is its specific substitution pattern, which could confer unique chemical and biological properties. The presence of the fluorobenzyl group, in particular, might enhance its binding affinity to certain biological targets or alter its metabolic stability.

Properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-25(12-14-6-4-3-5-7-14)20-23-18-17(19(28)24-21(29)26(18)2)27(20)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFKZRTNLUWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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